(2E)-6-(2-chlorobenzyl)-2-(3,4-dichlorobenzylidene)-5-methyl-7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7(2H)-dione
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Overview
Description
(2E)-6-[(2-CHLOROPHENYL)METHYL]-2-[(3,4-DICHLOROPHENYL)METHYLIDENE]-5-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-3,7-DIONE is a complex organic compound that belongs to the class of thiazolopyrimidines. This compound is characterized by its unique structure, which includes chlorophenyl and dichlorophenyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-6-[(2-CHLOROPHENYL)METHYL]-2-[(3,4-DICHLOROPHENYL)METHYLIDENE]-5-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-3,7-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazolopyrimidine core, followed by the introduction of chlorophenyl and dichlorophenyl groups through various substitution reactions. Common reagents used in these reactions include chlorinating agents, bases, and solvents like dichloromethane and ethanol. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2E)-6-[(2-CHLOROPHENYL)METHYL]-2-[(3,4-DICHLOROPHENYL)METHYLIDENE]-5-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-3,7-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions are common, where chlorine atoms can be replaced by other halogens or functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
(2E)-6-[(2-CHLOROPHENYL)METHYL]-2-[(3,4-DICHLOROPHENYL)METHYLIDENE]-5-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-3,7-DIONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (2E)-6-[(2-CHLOROPHENYL)METHYL]-2-[(3,4-DICHLOROPHENYL)METHYLIDENE]-5-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-3,7-DIONE exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Chloroform: A simple organochlorine compound used as a solvent.
Dichloromethane: Another organochlorine solvent with similar properties.
Epibatidine: A naturally occurring organochlorine compound with potent biological activity.
Uniqueness
What sets (2E)-6-[(2-CHLOROPHENYL)METHYL]-2-[(3,4-DICHLOROPHENYL)METHYLIDENE]-5-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-3,7-DIONE apart from these similar compounds is its unique thiazolopyrimidine core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H13Cl3N2O2S |
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Molecular Weight |
463.8 g/mol |
IUPAC Name |
(2E)-6-[(2-chlorophenyl)methyl]-2-[(3,4-dichlorophenyl)methylidene]-5-methyl-[1,3]thiazolo[3,2-a]pyrimidine-3,7-dione |
InChI |
InChI=1S/C21H13Cl3N2O2S/c1-11-14(10-13-4-2-3-5-15(13)22)19(27)25-21-26(11)20(28)18(29-21)9-12-6-7-16(23)17(24)8-12/h2-9H,10H2,1H3/b18-9+ |
InChI Key |
DBPRIBKSPHZOLX-GIJQJNRQSA-N |
Isomeric SMILES |
CC1=C(C(=O)N=C2N1C(=O)/C(=C\C3=CC(=C(C=C3)Cl)Cl)/S2)CC4=CC=CC=C4Cl |
Canonical SMILES |
CC1=C(C(=O)N=C2N1C(=O)C(=CC3=CC(=C(C=C3)Cl)Cl)S2)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
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